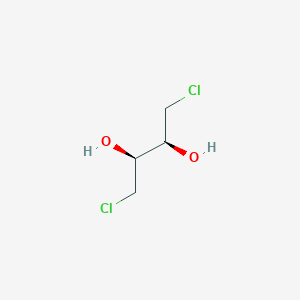

1,4-Dichlorobutane-2S-3S-diol

Beschreibung

BenchChem offers high-quality 1,4-Dichlorobutane-2S-3S-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dichlorobutane-2S-3S-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S)-1,4-dichlorobutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUBRJOIKMVSRU-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426728 | |

| Record name | 1,4-Dichlorobutane-2S-3S-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139165-54-1 | |

| Record name | 1,4-Dichlorobutane-2S-3S-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereospecific synthesis of 1,4-Dichlorobutane-2S-3S-diol

An In-depth Technical Guide: Stereospecific Synthesis of (2S, 3S)-1,4-Dichlorobutane-2,3-diol

Introduction

(2S, 3S)-1,4-Dichlorobutane-2,3-diol is a C2-symmetric chiral building block of significant interest in synthetic organic chemistry.[1][2] Its vicinal diol and dichloro functionalities provide multiple reaction sites for constructing complex molecular architectures. The defined (2S, 3S) stereochemistry is particularly valuable for the synthesis of chiral ligands, pharmaceutical intermediates, and other enantiomerically pure compounds where precise three-dimensional arrangement is critical for biological activity or catalytic performance.

Achieving absolute stereochemical control is the central challenge in synthesizing this molecule. This guide provides an in-depth exploration of two robust and highly stereospecific strategies for its preparation: a chiral pool approach starting from the naturally abundant L-tartaric acid, and a state-of-the-art asymmetric catalytic method, the Sharpless Asymmetric Dihydroxylation. We will delve into the mechanistic basis for stereocontrol in each pathway, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and conditions.

Chapter 1: Foundational Strategies for Asymmetric Synthesis

The stereoselective synthesis of a target molecule like (2S, 3S)-1,4-dichlorobutane-2,3-diol can be broadly approached via two distinct philosophies:

-

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product. For C4 diols with (S,S) stereochemistry, L-tartaric acid is an ideal precursor.[3][4]

-

Asymmetric Catalysis: This approach employs a small amount of a chiral catalyst to convert a prochiral or racemic substrate into a chiral product with high enantioselectivity. The catalyst creates a chiral environment for the reaction, directing the formation of one enantiomer over the other. The Sharpless Asymmetric Dihydroxylation is a premier example of this class of reactions for creating vicinal diols.[5][6][7]

This guide will detail a practical application of each of these powerful strategies.

Chapter 2: Chiral Pool Synthesis from L-Tartaric Acid

This pathway leverages the C2-symmetric (2R, 3R) stereochemistry of L-tartaric acid to set the desired (2S, 3S) stereocenters of the target diol. The synthesis involves two primary transformations: the reduction of the carboxylic acid groups to primary alcohols, followed by the stereospecific conversion of these alcohols to chlorides.

Overall Synthetic Workflow

The process begins with the esterification of L-tartaric acid, followed by reduction to yield L-threitol. L-threitol is then subjected to a double chlorination reaction to yield the final product.

Caption: Workflow for synthesis from L-Tartaric Acid.

Experimental Protocol 1: Reduction of Diethyl L-Tartrate to L-Threitol

This protocol details the reduction of the commercially available diethyl L-tartrate to L-threitol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction must be performed under anhydrous conditions.

Materials:

-

(2S,3S)-(-)-Diethyl tartrate (≥99.0%)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

-

LiAlH₄ Suspension: Carefully suspend LiAlH₄ (2.2 equivalents) in anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve diethyl L-tartrate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

-

Work-up: Add 1 M HCl to dissolve the aluminum salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated Na₂SO₄ solution, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude L-threitol can be purified by recrystallization from ethanol.

Experimental Protocol 2: Dichlorination of L-Threitol

This procedure converts the primary hydroxyl groups of L-threitol into chlorides using thionyl chloride (SOCl₂) with pyridine. Pyridine acts as a base to neutralize the HCl gas generated during the reaction.

Materials:

-

L-Threitol (from Protocol 1)

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve L-threitol (1.0 equivalent) in anhydrous pyridine and cool to 0 °C.

-

Reagent Addition: Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. A precipitate of pyridinium hydrochloride may form.

-

Reaction: After addition, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours.

-

Work-up: Pour the reaction mixture over crushed ice and extract with dichloromethane (3x).

-

Purification: Combine the organic extracts and wash sequentially with cold 1 M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Final Purification: The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure (2S, 3S)-1,4-dichlorobutane-2,3-diol.

| Parameter | Protocol 1: Reduction | Protocol 2: Dichlorination |

| Starting Material | Diethyl L-tartrate | L-Threitol |

| Key Reagents | LiAlH₄, Anhydrous THF | SOCl₂, Anhydrous Pyridine |

| Stoichiometry | 1 eq. Substrate, 2.2 eq. LiAlH₄ | 1 eq. Substrate, 2.5 eq. SOCl₂ |

| Temperature | 0 °C to Reflux | 0 °C to Room Temp |

| Typical Yield | 85-95% | 70-85% |

| Stereochemical Integrity | Retention | Retention |

Chapter 3: Asymmetric Catalysis via Sharpless Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective preparation of vicinal diols from prochiral olefins.[8] This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[5][9] The choice of ligand dictates the facial selectivity of the dihydroxylation.

For the synthesis of (2S, 3S)-1,4-dichlorobutane-2,3-diol, the starting material is (Z)-1,4-dichloro-2-butene. To achieve the desired (S,S) configuration, the AD-mix-β formulation, which contains the chiral ligand (DHQD)₂PHAL, is used.[7]

Catalytic Cycle and Stereochemical Rationale

The reaction proceeds through a [3+2] cycloaddition of the OsO₄ to the alkene, which is coordinated to the chiral ligand.[7] This coordination creates a chiral pocket that directs the osmium tetroxide to one face of the double bond. After hydrolysis of the resulting osmate ester, the diol product is released, and the reduced osmium(VI) is re-oxidized to osmium(VIII) by a stoichiometric co-oxidant, such as potassium ferricyanide, regenerating the catalyst for the next cycle.[7][8]

Caption: Catalytic cycle of the Sharpless Dihydroxylation.

Experimental Protocol 3: Asymmetric Dihydroxylation

This protocol uses the commercially available AD-mix-β for convenience. The reaction is typically performed in a t-butanol/water solvent system at low temperature to maximize selectivity.

Materials:

-

(Z)-1,4-dichloro-2-butene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stirring plate, round-bottom flask, ice bath

Procedure:

-

Setup: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

-

AD-mix: Add the AD-mix-β (commercially available mixture of K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) and methanesulfonamide to the solvent and stir until most of the solids have dissolved. Cool the mixture to 0 °C.

-

Substrate Addition: Add (Z)-1,4-dichloro-2-butene (1.0 equivalent) to the vigorously stirred reaction mixture.

-

Reaction: Maintain the reaction at 0 °C and stir for 12-24 hours. The reaction progress can be monitored by TLC.

-

Quenching: Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.

-

Work-up: Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with 2 M KOH, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane) to afford the enantiomerically enriched (2S, 3S)-1,4-dichlorobutane-2,3-diol.

| Parameter | Protocol 3: Sharpless Asymmetric Dihydroxylation |

| Starting Material | (Z)-1,4-dichloro-2-butene |

| Key Reagents | AD-mix-β (contains OsO₄ catalyst, chiral ligand, co-oxidant) |

| Additive | Methanesulfonamide (improves turnover) |

| Temperature | 0 °C |

| Typical Yield | 75-90% |

| Enantiomeric Excess (e.e.) | >95% |

Chapter 4: Product Characterization

Confirmation of the successful synthesis of (2S, 3S)-1,4-dichlorobutane-2,3-diol requires thorough analytical characterization.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and connectivity. The C2-symmetry of the molecule results in a simplified spectrum.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition (C₄H₈Cl₂O₂).[1]

-

Optical Rotation: Measurement of the specific rotation using a polarimeter will confirm the generation of a chiral, non-racemic product.

-

Chiral Chromatography (HPLC or GC): This is the definitive method for determining the enantiomeric excess (e.e.) of the product. The diol is often derivatized (e.g., as a bis-ester) before analysis on a chiral stationary phase column.

| Property | Value |

| Molecular Formula | C₄H₈Cl₂O₂ |

| Molecular Weight | 159.01 g/mol [1][2] |

| IUPAC Name | (2S,3S)-1,4-dichlorobutane-2,3-diol[1] |

| CAS Number | 139165-54-1[1][2] |

Conclusion

The stereospecific synthesis of (2S, 3S)-1,4-dichlorobutane-2,3-diol can be accomplished with high fidelity through multiple strategic routes. The chiral pool synthesis from L-tartaric acid offers a cost-effective and reliable method that guarantees the correct absolute stereochemistry based on the starting material. This approach is well-suited for large-scale synthesis where cost and predictability are paramount. In contrast, the Sharpless Asymmetric Dihydroxylation provides a more flexible, catalysis-based route starting from a simple achiral alkene. While requiring more expensive and specialized reagents, it represents a powerful and highly efficient method for generating the target diol with excellent enantioselectivity and is a testament to the capabilities of modern asymmetric catalysis. The choice between these methods will depend on the specific requirements of the research or development program, including scale, cost considerations, and available starting materials.

References

- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N

- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N

- Sharpless Dihydroxylation (Bishydroxyl

- Sharpless Asymmetric Dihydroxyl

- Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

- Sharpless asymmetric dihydroxyl

- An In-depth Technical Guide to (2s,3s)-1,4-Dibromobutane-2,3-diol. Benchchem.

- 1,4-Dichlorobutane-2S-3S-diol | C4H8Cl2O2 | CID 7015309. PubChem.

- 1,4-Dichlorobutane-2S-3S-diol | CAS 139165-54-1. Santa Cruz Biotechnology.

- (2S,3S)-(-)

- (2S,3S)-(-)

- L(+)-TARTARIC ACID.

- Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH.

Sources

- 1. 1,4-Dichlorobutane-2S-3S-diol | C4H8Cl2O2 | CID 7015309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Chirality of 1,4-Dichlorobutane-2S-3S-diol and its enantiomers

An In-Depth Technical Guide on the Chirality of 1,4-Dichlorobutane-2,3-diols for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental concept in drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity. This guide provides a comprehensive examination of the stereochemistry of 1,4-dichlorobutane-2,3-diol, with a particular focus on the (2S, 3S) enantiomer and its stereoisomers. We will delve into the structural features that give rise to chirality in this molecule, explore methods for its stereoselective synthesis and separation, and discuss analytical techniques for the determination of enantiomeric purity. This document serves as a technical resource for scientists engaged in the design and synthesis of chiral molecules for pharmaceutical applications.

Introduction to Chirality in Substituted Butanediols

Substituted butanediols are a class of molecules that often exhibit chirality due to the presence of one or more stereocenters. The spatial arrangement of substituents around these stereocenters can lead to the existence of stereoisomers, which can have distinct biological activities. Understanding the stereochemistry of these molecules is therefore of paramount importance in the field of medicinal chemistry.

The parent compound, butane-2,3-diol, is a classic example used to illustrate the concepts of enantiomers and diastereomers. It has two stereocenters at carbons 2 and 3. This leads to the possibility of four stereoisomers: (2R, 3R), (2S, 3S), and a meso compound (2R, 3S or 2S, 3R) which is achiral due to an internal plane of symmetry. The (2R, 3R) and (2S, 3S) forms are a pair of enantiomers, being non-superimposable mirror images of each other. The meso form is a diastereomer of both the (2R, 3R) and (2S, 3S) enantiomers.

Stereochemistry of 1,4-Dichlorobutane-2,3-diol

The introduction of chlorine atoms at the 1 and 4 positions of butane-2,3-diol creates 1,4-dichlorobutane-2,3-diol. This substitution does not alter the number of stereocenters, which remain at carbons 2 and 3. Consequently, 1,4-dichlorobutane-2,3-diol also exists as a pair of enantiomers and a meso compound.

-

(2S, 3S)-1,4-Dichlorobutane-2,3-diol and (2R, 3R)-1,4-Dichlorobutane-2,3-diol: These are a pair of enantiomers.

-

(2R, 3S)-1,4-Dichlorobutane-2,3-diol: This is the meso form, which is achiral.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to each stereocenter. For C2 and C3 in 1,4-dichlorobutane-2,3-diol, the priority of the substituents is as follows:

-

-OH (highest)

-

-CH(OH)CH2Cl

-

-CH2Cl

-

-H (lowest)

The presence of the chlorine atoms can influence the molecule's physical, chemical, and biological properties compared to the parent butanediol.

Figure 1: Enantiomers of 1,4-Dichlorobutane-2,3-diol.

Synthetic Approaches and Chiral Resolution

The synthesis of enantiomerically pure 1,4-dichlorobutane-2,3-diol can be approached through two main strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. A common method for the synthesis of chiral diols is the asymmetric dihydroxylation of an alkene. For 1,4-dichlorobutane-2,3-diol, a potential precursor would be (E)-1,4-dichloro-2-butene.

Experimental Protocol: Asymmetric Dihydroxylation

-

Reaction Setup: In a round-bottom flask, dissolve (E)-1,4-dichloro-2-butene in a suitable solvent system, such as a t-butanol/water mixture.

-

Catalyst Addition: Add the osmium tetroxide (OsO4) catalyst and a chiral ligand, such as a derivative of dihydroquinidine (for the (S,S)-diol) or dihydroquinine (for the (R,R)-diol).

-

Co-oxidant: Add a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K3[Fe(CN)6]).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Quench the reaction with a reducing agent, such as sodium sulfite. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain the desired enantiomerically enriched diol.

Figure 2: Workflow for Asymmetric Synthesis.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1,4-dichlorobutane-2,3-diol. This can be achieved through several methods, including:

-

Classical Resolution: Reacting the racemic diol with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical means such as crystallization or chromatography. The desired enantiomer is then recovered from the separated diastereomer.

-

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer of the diol, leaving the other enantiomer unreacted. For example, a lipase could be used to selectively acylate one enantiomer.

-

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers.

Analytical Techniques for Chiral Analysis

Determining the enantiomeric excess (ee) and absolute configuration of the synthesized diol is crucial.

Table 1: Analytical Techniques for Chiral Analysis

| Technique | Principle | Application |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | Determination of enantiomeric excess (ee). |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Determination of optical rotation, which can be used to infer enantiomeric purity if the rotation of the pure enantiomer is known. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound or a derivative with a known chiral auxiliary. | Unambiguous determination of the absolute configuration. |

Conclusion

The stereochemistry of 1,4-dichlorobutane-2,3-diol presents a valuable case study in the principles of chirality and stereoselective synthesis. For drug development professionals, a thorough understanding of the synthesis, separation, and analysis of such chiral building blocks is essential for the creation of safe and effective pharmaceuticals. The methodologies outlined in this guide provide a framework for approaching the synthesis and characterization of the (2S, 3S) enantiomer and its stereoisomers, paving the way for their potential application in medicinal chemistry.

References

-

Sharpless, K. B. et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in Drug Research. John Wiley & Sons.

1,4-Dichlorobutane-2S-3S-diol CAS number and chemical properties

An In-depth Technical Guide to (2S,3S)-1,4-Dichlorobutane-2,3-diol

Introduction

(2S,3S)-1,4-Dichlorobutane-2,3-diol is a versatile chiral building block of significant interest to researchers in organic synthesis and drug development. Its C2-symmetric backbone, featuring stereochemically defined hydroxyl and chloro functional groups, makes it a valuable precursor for the synthesis of complex, enantiopure molecules. The precise spatial arrangement of its reactive sites allows for the construction of key structural motifs, such as anti-1,3-diols, which are prevalent in numerous natural products and pharmacologically active compounds.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, analytical characterization, applications, and safety protocols, tailored for scientists and professionals in the field.

Compound Identification and Chemical Properties

Correctly identifying a chemical reagent is the foundational step for any successful synthesis. The definitive identifier for this compound is its CAS number. Its core physicochemical properties are summarized below, providing essential data for experimental planning and execution.[2][3]

| Property | Value | Source |

| CAS Number | 139165-54-1 | [2][3] |

| Molecular Formula | C₄H₈Cl₂O₂ | [2][3] |

| Molecular Weight | 159.01 g/mol | [2] |

| IUPAC Name | (2S,3S)-1,4-dichlorobutane-2,3-diol | [2] |

| SMILES | C(O)O)Cl | [2] |

| InChI Key | SAUBRJOIKMVSRU-QWWZWVQMSA-N | [] |

| Appearance | (Typically) White to off-white solid | (General Supplier Data) |

Stereoselective Synthesis: A Strategic Approach

The synthesis of enantiopure dichlorodiols like (2S,3S)-1,4-Dichlorobutane-2,3-diol is a well-established process in organic chemistry, often starting from achiral precursors. A highly effective and scalable method is the Noyori asymmetric hydrogenation of a corresponding β-diketone.[1] This approach is prized for its high enantioselectivity, which is critical for producing materials suitable for pharmaceutical applications.

The general workflow involves the asymmetric reduction of 1,4-dichloro-2,3-butanedione using a chiral catalyst, typically a Ruthenium-BINAP complex. The specific enantiomer of the BINAP ligand dictates the resulting stereochemistry of the diol. For (2S,3S)-diol, the (S)-BINAP ligand would be employed.

Illustrative Synthetic Workflow

Caption: Synthetic workflow for (2S,3S)-1,4-Dichlorobutane-2,3-diol.

Exemplary Experimental Protocol (Adapted from a similar synthesis[1])

-

Catalyst Preparation: In an inert atmosphere glovebox, a pressure-rated reaction vessel is charged with 1,4-dichlorobutane-2,3-dione and a solution of the Ru-(S)-BINAP catalyst in an appropriate solvent (e.g., ethanol).

-

Hydrogenation: The vessel is sealed, removed from the glovebox, and connected to a high-pressure hydrogen source. The reaction is stirred under pressure (typically 50-100 atm) at a controlled temperature until substrate consumption is complete (monitored by TLC or GC).

-

Work-up: The vessel is depressurized, and the solvent is removed under reduced pressure. The crude product is then dissolved in a minimal amount of a suitable hot solvent.

-

Purification: The solution is allowed to cool slowly to induce crystallization. The resulting crystals are isolated by filtration, washed with cold solvent, and dried under vacuum to yield the enantiomerically pure (2S,3S)-1,4-Dichlorobutane-2,3-diol.

Causality Note: The choice of the (S)-BINAP ligand is crucial; its specific chiral conformation directs the hydrogen atoms to a particular face of the prochiral ketone groups, leading to the desired (2S,3S) stereochemistry with high fidelity. The high pressure increases the concentration of hydrogen in the solution, accelerating the reaction rate.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's C2 symmetry, the proton spectrum is relatively simple. One would expect to see a multiplet for the two equivalent methine protons (CH-OH) and a distinct set of multiplets for the diastereotopic methylene protons (CH₂Cl). The hydroxyl protons will appear as a broad singlet, or a doublet if coupling to the methine proton is resolved.

-

¹³C NMR: The spectrum should show two distinct signals: one for the equivalent methine carbons and one for the equivalent methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the alcohol groups. A sharp absorption around 650-800 cm⁻¹ corresponding to the C-Cl stretch would also be expected.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm enantiomeric purity (>97% ee is typical for Noyori hydrogenations[1]), the sample should be analyzed on a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H). The (2S,3S) enantiomer should resolve cleanly from its (2R,3R) counterpart.

Reactivity and Applications in Drug Development

The synthetic utility of (2S,3S)-1,4-Dichlorobutane-2,3-diol stems from its two primary reactive sites: the nucleophilic diol and the electrophilic carbon atoms bearing the chlorine atoms.

Conversion to Chiral Bis-Epoxides

A primary application is its conversion into (2S,3S)-1,2:3,4-diepoxybutane. This transformation is readily achieved via intramolecular Williamson ether synthesis, where a base (e.g., NaOH, K₂CO₃) deprotonates the hydroxyl groups, which then displace the adjacent chlorine atoms in a double Sₙ2 reaction.

Caption: Conversion of the dichlorodiol to a chiral bis-epoxide.

Asymmetric Synthesis of anti-1,3-Diols

This resulting bis-epoxide is a powerful C4 building block. It can be treated with a wide range of nucleophiles (e.g., organocuprates, Grignard reagents) in a double ring-opening reaction to generate C2-symmetric anti-1,3-diols.[1] Furthermore, controlled mono-addition of a nucleophile can yield an epoxy-alcohol, which can then be reacted with a second, different nucleophile to build asymmetric structures.[1] This strategy has been leveraged in the total synthesis of complex natural products.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific, comprehensive safety data sheet for the (2S,3S) isomer may not be widely published, data for the parent compound, 1,4-dichlorobutane, and related materials provide critical guidance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[6] Avoid contact with skin and eyes.[5][7] Wash hands thoroughly after handling.[8]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[7]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[7][8]

-

Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is often 2-8 °C.[6]

Conclusion

(2S,3S)-1,4-Dichlorobutane-2,3-diol is more than just a chemical reagent; it is an enabling tool for the stereocontrolled synthesis of complex molecules. Its reliable preparation via asymmetric hydrogenation and its predictable reactivity make it a cornerstone for constructing chiral frameworks essential to modern drug discovery and natural product synthesis. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this valuable building block to advance their scientific objectives.

References

- Benchchem. Application Notes and Protocols: Synthesis of Complex Molecules from (2s,3s)-1,4-Dibromobutane-2,3-diol.

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-03-02).

- Fisher Scientific. SAFETY DATA SHEET.

- PubChem. 1,4-Dichlorobutane-2S-3S-diol | C4H8Cl2O2 | CID 7015309. National Library of Medicine.

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-03-02).

- Synthesis-Chemical. Preparation of 1,4-dichlorobutane.

- Santa Cruz Biotechnology, Inc. 1,4-Dichlorobutane-2S-3S-diol | CAS 139165-54-1.

- ECHEMI. 1,4-DICHLOROBUTANE-2S-3S-DIOL SDS, 139165-54-1 Safety Data Sheets.

- United States Biological. 1,4-Dichlorobutane-2S-3S-diol Sulfate.

- Sizemore, N., & Rychnovsky, S. D. Discussion Addendum for: Preparation of (R,R)-1,2:4,5-Diepoxypentane. Organic Syntheses.

- BOC Sciences. CAS 139165-54-1 1,4-DICHLOROBUTANE-2S-3S-DIOL.

Sources

Spectroscopic data (NMR, IR, MS) of 1,4-Dichlorobutane-2S-3S-diol

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Dichlorobutane-2S-3S-diol

Authored by: A Senior Application Scientist

Introduction: Beyond the Structure, a Story in Spectra

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of chiral molecules is paramount. 1,4-Dichlorobutane-2S,3S-diol, a halogenated diol, serves as a versatile chiral building block. Its precise stereochemistry is critical to the efficacy and safety of downstream products. While a 2D drawing illustrates its connectivity, the true identity and purity of the molecule are revealed through the language of spectroscopy.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 1,4-Dichlorobutane-2S,3S-diol. We move beyond a simple cataloging of peaks to explain the causality behind the observed spectra. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical data for confident decision-making. Every protocol described herein is designed as a self-validating system, ensuring that the data you acquire is both accurate and reproducible.

Molecular Architecture and its Spectroscopic Implications

The structure of 1,4-Dichlorobutane-2S,3S-diol possesses a C₂ axis of symmetry. This symmetry element is crucial as it renders certain atoms chemically equivalent. Specifically, C1 is equivalent to C4, and C2 is equivalent to C3. Likewise, the protons on these carbons and the two hydroxyl groups are also chemically equivalent. This fundamental property dictates that we will observe fewer signals in the NMR spectra than the total number of carbon or hydrogen atoms might suggest, a key signature for confirming the structure's symmetry.

Caption: Molecular structure of 1,4-Dichlorobutane-2S-3S-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like 1,4-Dichlorobutane-2S,3S-diol, NMR not only confirms connectivity but also provides insights into the stereochemical environment.

¹H NMR Spectroscopy: A Detailed Proton Map

Due to the molecule's C₂ symmetry, we anticipate three primary signals in the proton NMR spectrum: one for the two equivalent methine protons (-CH(OH)), one for the four equivalent methylene protons (-CH₂Cl), and one for the two equivalent hydroxyl protons (-OH). The methylene protons (on C1 and C4) are diastereotopic, meaning they are chemically non-equivalent and should appear as a complex multiplet.

Table 1: ¹H NMR Data for DL-1,4-Dichloro-2,3-butanediol in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.3 | Doublet | 2H | -OH |

| ~3.72 | Multiplet | 2H | H-2, H-3 (-CH(OH)) |

| ~3.67 / ~3.51 | Multiplet | 4H | H-1, H-4 (-CH₂Cl) |

Note: The data is for the DL-racemic mixture, which is spectroscopically identical to the pure SS-enantiomer in a non-chiral solvent.[1][2]

Interpretation & Causality:

-

Hydroxyl Protons (~5.3 ppm): The hydroxyl protons appear as a doublet due to coupling with the adjacent methine protons (H-2/H-3). Their chemical shift is variable and depends on concentration, temperature, and solvent.

-

Methine Protons (~3.72 ppm): These protons (H-2 and H-3) are coupled to the hydroxyl protons and the diastereotopic methylene protons on the adjacent carbons (C1 and C4), resulting in a complex multiplet.

-

Methylene Protons (~3.67 / ~3.51 ppm): The two protons on C1 are diastereotopic, as are the two on C4. They couple with each other (geminal coupling) and with the methine proton on C2 (vicinal coupling), leading to a complex splitting pattern often referred to as an ABX system. The strong electron-withdrawing effect of the chlorine atom shifts these protons downfield.

Caption: Key ¹H-¹H spin-spin coupling interactions.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of 1,4-Dichlorobutane-2S,3S-diol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Solvent Choice: DMSO-d₆ is often preferred for diols as it helps in resolving the -OH proton signals, which might otherwise exchange too rapidly with trace water in CDCl₃.[1]

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the correct frequency for ¹H and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: The Carbon Backbone

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. Given the C₂ symmetry, we expect only two signals for 1,4-Dichlorobutane-2S,3S-diol.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~70-75 | C-2, C-3 (-CH(OH)) | Carbon attached to an electronegative oxygen atom. |

| ~45-50 | C-1, C-4 (-CH₂Cl) | Carbon attached to a highly electronegative chlorine atom. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Acquisition: Set up a proton-decoupled carbon experiment (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations.

Table 3: Key IR Absorption Bands for 1,4-Dichlorobutane-2,3-diol [6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol (-OH) |

| 2850-3000 | C-H stretch | Alkane (sp³ C-H) |

| 1000-1250 | C-O stretch | Alcohol (C-O) |

| 600-800 | C-Cl stretch | Alkyl Halide (C-Cl) |

Interpretation & Causality:

-

O-H Stretch: The most prominent feature is the broad, strong absorption band in the 3200-3600 cm⁻¹ region. This is the hallmark of the hydroxyl group's stretching vibration. The broadness is a direct result of intermolecular hydrogen bonding between the diol molecules.

-

C-H Stretch: The absorptions just below 3000 cm⁻¹ are characteristic of stretching vibrations from the sp³ hybridized C-H bonds in the butane backbone.

-

C-O and C-Cl Stretches: The "fingerprint region" (below 1500 cm⁻¹) contains the C-O and C-Cl stretching vibrations. These bands confirm the presence of the alcohol and chloroalkane functionalities, respectively.

Caption: Simplified workflow for FTIR analysis.

Experimental Protocol: FTIR (KBr Pellet) Acquisition

-

Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For 1,4-Dichlorobutane-2,3-diol, the presence of two chlorine atoms creates a highly characteristic isotopic pattern.

Table 4: Mass Spectrometry Data for 1,4-Dichloro-2,3-butanediol [1][7]

| m/z | Proposed Fragment | Notes |

| 158/160/162 | [M]⁺ (Molecular Ion) | Not always observed, but its presence confirms the molecular weight. The pattern is due to ³⁵Cl and ³⁷Cl isotopes. |

| 109/111 | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical. |

| 91 | [C₄H₅O₂]⁺ | Likely from loss of both Cl atoms and H₂. |

| 79/81 | [C₂H₄OCl]⁺ | Cleavage of the C2-C3 bond. |

| 43 | [C₂H₃O]⁺ | A common fragment, likely from cleavage and rearrangement. |

The molecular weight of C₄H₈Cl₂O₂ is 159.01 g/mol .[1]

Interpretation & Causality:

-

Isotopic Pattern: The most telling feature in the mass spectrum of a dichloro-compound is the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as three peaks: M⁺ (containing two ³⁵Cl), M+2⁺ (one ³⁵Cl, one ³⁷Cl), and M+4⁺ (two ³⁷Cl). The expected intensity ratio is approximately 9:6:1. Observing this pattern is strong evidence for the presence of two chlorine atoms.

-

Fragmentation: The molecule readily fragments. A common fragmentation pathway is the alpha-cleavage next to the oxygen atom, leading to the loss of a chloromethyl radical (•CH₂Cl), resulting in a fragment at m/z 109/111. Another significant fragmentation is the cleavage of the central C2-C3 bond.

Caption: Primary fragmentation pathways in mass spectrometry.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI, at 70 eV).

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected, generating the mass spectrum.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of 1,4-Dichlorobutane-2S,3S-diol is a clear example of analytical synergy. ¹H and ¹³C NMR confirm the symmetric C-H framework and stereochemical environment. IR spectroscopy provides rapid verification of the essential alcohol and alkyl halide functional groups. Finally, mass spectrometry establishes the molecular weight and offers corroborating structural evidence through predictable isotopic patterns and fragmentation. Together, these techniques provide a comprehensive and undeniable spectroscopic fingerprint, ensuring the identity, purity, and quality of this critical chiral building block for advanced scientific applications.

References

-

SpectraBase. 1,4-Dichloro-2,3-butanediol [FTIR]. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031320). Available from: [Link].

-

PubChem. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809. Available from: [Link].

-

PubChemLite. 1,4-butanediol, 2,3-dichloro-, (+,-)-. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Available from: [Link].

-

PrepChem. Preparation of 1,4-dichlorobutane (butane, 1,4-dichloro-; tetramethylene dichloride). Available from: [Link].

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

-

YouTube. Introduction to 13C NMR Spectroscopy for Organic Chemistry. Available from: [Link].

Sources

- 1. DL-1,4-二氯-2,3-丁二醇(2419-73-0)质谱(MS) [m.chemicalbook.com]

- 2. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR spectrum [chemicalbook.com]

- 3. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. youtube.com [youtube.com]

- 6. spectrabase.com [spectrabase.com]

- 7. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Stereochemistry of (2S,3S)-1,4-dichlorobutane-2,3-diol

Introduction

(2S,3S)-1,4-dichlorobutane-2,3-diol is a chiral molecule of significant interest in the fields of organic synthesis and drug development. The presence of two stereocenters at the C2 and C3 positions dictates its three-dimensional structure and, consequently, its chemical and biological properties. As a versatile chiral building block, its enantiomerically pure form is a valuable precursor for the synthesis of complex molecular architectures with high stereocontrol.[1] This guide provides a comprehensive exploration of the stereochemistry of (2S,3S)-1,4-dichlorobutane-2,3-diol, detailing its synthesis, characterization, and applications, with a focus on the underlying principles that govern its stereochemical integrity.

The molecule 1,4-dichlorobutane-2,3-diol has two chiral centers, giving rise to a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S) or (2S,3R)).[2] This guide will focus specifically on the (2S,3S) enantiomer, a key intermediate in the synthesis of various biologically active molecules.[1]

I. Foundational Stereochemical Principles

To fully appreciate the nuances of (2S,3S)-1,4-dichlorobutane-2,3-diol, a firm grasp of fundamental stereochemical concepts is essential.

-

Chirality: A molecule is chiral if it is non-superimposable on its mirror image. This property arises from the presence of one or more stereocenters, typically a carbon atom bonded to four different groups. The C2 and C3 carbons in 1,4-dichlorobutane-2,3-diol are both stereocenters.

-

Enantiomers: These are pairs of molecules that are non-superimposable mirror images of each other. (2S,3S)-1,4-dichlorobutane-2,3-diol and (2R,3R)-1,4-dichlorobutane-2,3-diol are enantiomers. They exhibit identical physical properties (e.g., boiling point, melting point, solubility) except for their interaction with plane-polarized light.

-

Diastereomers: These are stereoisomers that are not mirror images of each other.[3] The relationship between (2S,3S)-1,4-dichlorobutane-2,3-diol and the meso form, (2R,3S)-1,4-dichlorobutane-2,3-diol, is diastereomeric. Diastereomers have different physical and chemical properties.

-

Meso Compounds: A meso compound is an achiral compound that has chiral centers. It is characterized by an internal plane of symmetry that makes the molecule superimposable on its mirror image.[2] (2R,3S)-1,4-dichlorobutane-2,3-diol is a meso compound.

Stereoisomeric Relationships of 1,4-Dichlorobutane-2,3-diol

Caption: Stereoisomeric relationships of 1,4-dichlorobutane-2,3-diol.

II. Synthesis of (2S,3S)-1,4-dichlorobutane-2,3-diol

The stereoselective synthesis of (2S,3S)-1,4-dichlorobutane-2,3-diol is paramount to its application as a chiral building block. A common and effective strategy involves starting from a readily available chiral precursor, a method known as chiral pool synthesis.[4] L-tartaric acid, an inexpensive and enantiomerically pure natural product, serves as an excellent starting material.[5][6][7]

Synthetic Pathway from L-Tartaric Acid

The conversion of L-tartaric acid to (2S,3S)-1,4-dichlorobutane-2,3-diol typically involves the reduction of the carboxylic acid functionalities to primary alcohols, followed by the conversion of the resulting diol to the corresponding dichloride.

Caption: Synthetic pathway from L-Tartaric Acid.

Experimental Protocol: Synthesis from L-Threitol

This protocol outlines the conversion of L-Threitol to (2S,3S)-1,4-dichlorobutane-2,3-diol.

Materials:

-

L-Threitol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve L-Threitol in anhydrous pyridine and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the product with diethyl ether.

-

Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl gas produced during the reaction, preventing unwanted side reactions.

-

Low Temperature: The reaction is exothermic; maintaining a low temperature controls the reaction rate and minimizes the formation of byproducts.

-

Aqueous Workup: The washing steps are crucial to remove unreacted reagents and byproducts, ensuring the purity of the final product.

III. Stereochemical Characterization

The confirmation of the absolute stereochemistry and enantiomeric purity of (2S,3S)-1,4-dichlorobutane-2,3-diol is critical. A combination of analytical techniques is employed for a comprehensive characterization.

Polarimetry

Polarimetry is a non-destructive technique used to measure the optical rotation of a chiral compound.[8][9] Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.

-

(2S,3S)-1,4-dichlorobutane-2,3-diol is expected to be levorotatory (rotates light to the left, denoted by a '(-)' sign).

-

(2R,3R)-1,4-dichlorobutane-2,3-diol is dextrorotatory (rotates light to the right, denoted by a '(+)' sign).

-

A racemic mixture (a 50:50 mixture of enantiomers) will exhibit no optical rotation.[10]

Experimental Protocol: Measurement of Specific Rotation

-

Prepare a solution of the sample of known concentration (c) in a suitable solvent.

-

Fill a polarimeter cell of a known path length (l).

-

Measure the observed optical rotation (α) using a polarimeter at a specific temperature (T) and wavelength (λ, typically the sodium D-line).

-

Calculate the specific rotation [α] using Biot's law: [α] = α / (l * c).[9]

| Property | Value |

| Observed Rotation (α) | Dependent on experimental conditions |

| Specific Rotation [α] | A characteristic physical constant |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it is a powerful tool for determining the relative stereochemistry and for assessing enantiomeric purity using chiral derivatizing agents or chiral solvating agents.[11][12]

-

¹H NMR: The proton NMR spectrum can provide information about the connectivity and the relative orientation of protons in the molecule. For diastereomers, the chemical shifts and coupling constants of corresponding protons will be different.[13]

-

Chiral Derivatizing Agents: Reacting the diol with a chiral agent, such as Mosher's acid, creates a mixture of diastereomeric esters.[11] These diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric excess (ee).[14]

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[15][16][17] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, unambiguously establishing the (2S,3S) configuration. The presence of heavy atoms like chlorine can aid in the determination of the absolute structure.[18]

IV. Applications in Drug Development and Organic Synthesis

The well-defined stereochemistry of (2S,3S)-1,4-dichlorobutane-2,3-diol makes it a valuable chiral precursor for the synthesis of a variety of important molecules.

Synthesis of Chiral Heterocycles

The vicinal diol and the two primary chloride functionalities allow for the stereospecific construction of various heterocyclic ring systems. For example, it can be used to synthesize chiral pyrrolidines and tetrahydrothiophenes, which are common scaffolds in pharmaceuticals.[1]

Precursor to (2S,3S)-1,2:3,4-Diepoxybutane

(2S,3S)-1,4-dichlorobutane-2,3-diol can be readily converted to the corresponding bis-epoxide, (2S,3S)-1,2:3,4-diepoxybutane. This C2-symmetric bis-electrophile is a versatile intermediate for the synthesis of complex natural products and other chiral molecules.[19][20] The ring-opening reactions of epoxides are stereospecific, typically proceeding via an SN2 mechanism with inversion of configuration, allowing for the controlled introduction of new stereocenters.[21][22][23][24]

Caption: Conversion to (2S,3S)-1,2:3,4-Diepoxybutane.

Conclusion

The stereochemistry of (2S,3S)-1,4-dichlorobutane-2,3-diol is a cornerstone of its utility in modern organic chemistry. A thorough understanding of its synthesis from the chiral pool, coupled with rigorous stereochemical characterization, enables its effective use as a chiral building block for the stereoselective synthesis of complex and biologically active molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working with this important chiral intermediate.

References

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

-

Wikipedia. (n.d.). Polarimeter. Retrieved from [Link]

-

SparkNotes. (n.d.). Organic Chemistry: Stereoisomers: Optical Activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.10: Physical Properties of Stereoisomers. Retrieved from [Link]

-

Unknown. (n.d.). Determining Stereochemistry by 1H-NMR Spectroscopy. Retrieved from [Link]

-

Researcher.Life. (2023, March 26). NMR for Stereochemical Elucidation. R Discovery. Retrieved from [Link]

-

Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. Retrieved from [Link]

-

American Chemical Society. (n.d.). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

-

YouTube. (2014, January 31). Reactions of Epoxides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). X-ray crystallography and chirality: understanding the limitations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

-

YouTube. (2018, March 3). Stereochemistry of epoxide ring-opening. Retrieved from [Link]

-

Unknown. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and application of tartaric acid derived N-spiro quaternary ammonium salts as chiral phase-transfer catalysts. Retrieved from [Link]

-

MDPI. (2021, November 15). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral pool. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tartaric acid-based chiral polyamides: unraveling intrinsic multicolor clusteroluminescence and the solvent-modulated emission mechanism. Journal of Materials Chemistry C. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How many stereoisomers does 1,4-dichlorobutane have?. Retrieved from [Link]

-

Unknown. (n.d.). Preparation of 1,4-dichlorobutane (butane, 1,4-dichloro-; tetramethylene dichloride). Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,3-Dichlorobenzene-1,4-diol. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dichlorobutane-2S-3S-diol. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Butanediol, 2,3-dichloro-, (+,-)-. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dichlorobutane-2,3-dione. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of (R,R)-1,2:4,5-Diepoxypentane. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, October 4). Why does 2,3 dichlorobutane have 2, and not 3, stereoisomers. Retrieved from [Link]

-

Toronto Research Chemicals. (n.d.). 1,4-Dichlorobutane-2S-3S-diol, TRC 50 mg. Retrieved from [Link]

-

LabSolutions. (n.d.). 1,4-Dichlorobutane-2S-3S-diol. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Molecular spectra and conformational structure of stereoisomers of 2,3-dichlorobutane and 3,4-dichlorohexane. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Chiral pool - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and application of tartaric acid derived N-spiro quaternary ammonium salts as chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polarimeter - Wikipedia [en.wikipedia.org]

- 9. vernier.com [vernier.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Physical Properties of 1,4-Dichlorobutane-2,3-diol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutane-2,3-diol and its stereoisomers are valuable chiral building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The precise three-dimensional arrangement of the chloro and hydroxyl functional groups imparts distinct chemical reactivity and biological activity. A thorough understanding of the physical properties of these compounds, such as melting and boiling points, is fundamental for their purification, identification, and handling in a laboratory setting.

This guide provides an in-depth overview of the known physical properties of 1,4-dichlorobutane-2,3-diol stereoisomers, with a particular focus on the elusive data for the (2S,3S)-enantiomer. It further details the rigorous experimental methodologies required to determine these critical parameters, offering insights into the causality behind procedural choices to ensure data integrity and reproducibility.

The Significance of Stereoisomerism on Physical Properties

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit significantly different physical properties. For diastereomers, such as the meso and the DL-enantiomeric pair of 1,4-dichlorobutane-2,3-diol, these differences can be substantial due to variations in their crystal lattice packing and intermolecular forces. Enantiomers, being non-superimposable mirror images, have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their optical rotation is equal in magnitude but opposite in direction.

A precise melting point is a crucial indicator of the purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting point range. The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is also a key characteristic property that aids in identification and purification through distillation.[1]

Physical Properties of 1,4-Dichlorobutane-2,3-diol Stereoisomers

| Compound Name | CAS Number | Stereochemistry | Melting Point (°C) | Boiling Point (°C) |

| DL-1,4-Dichloro-2,3-butanediol | 2419-73-0 | Racemic Mixture (2S,3S and 2R,3R) | 77 | 152 @ 30 mmHg |

| meso-1,4-Dichloro-2,3-butanediol | 7268-35-1 | (2R,3S) | 128 | Not specified |

| (2S,3S)-1,4-Dichlorobutane-2,3-diol | 139165-54-1 | Enantiopure | Data not available | Data not available |

Note: The data for the DL and meso forms are sourced from chemical supplier databases and should be considered as reference values.[5][6]

The significant difference in the melting points of the DL-racemate and the meso-compound underscores the impact of molecular symmetry on crystal packing efficiency. The higher melting point of the meso form suggests a more stable and tightly packed crystal lattice.

Experimental Determination of Physical Properties

The following sections detail the principles and standardized protocols for the accurate determination of melting and boiling points, which can be applied to characterize 1,4-Dichlorobutane-2S-3S-diol.

Melting Point Determination: A Self-Validating System

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. A sharp melting point range (typically 0.5-1.0°C) is a strong indicator of high purity for a nonionic, crystalline organic compound.

-

Sample Preparation: The sample must be finely powdered and dry to ensure uniform heat transfer. A sample height of 1-2 mm in the capillary tube is optimal for clear observation.[7]

-

Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is critical for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A rapid initial heating can be employed to determine an approximate range, followed by a slower, more precise measurement.[8]

-

Calibration: The accuracy of the thermometer is paramount. Calibration with known standards is recommended for precise measurements.[7]

-

Sample Preparation: Finely grind a small amount of the crystalline 1,4-Dichlorobutane-2S-3S-diol.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.[9]

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to tightly pack the sample to a height of 1-2 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).[9]

-

Initial Heating: If the approximate melting point is unknown, heat the sample at a faster rate (e.g., 10-20°C/min) to get a rough estimate.[8]

-

Precise Measurement: Allow the apparatus to cool. With a fresh sample, heat rapidly to about 15-20°C below the estimated melting point, then reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Boiling Point Determination: Methodologies and Considerations

The boiling point is determined at the temperature where the vapor pressure of the liquid equals the surrounding atmospheric pressure.[1] For small sample quantities, micro-boiling point determination using a Thiele tube or a similar apparatus is a common and accurate method.[10]

-

Pressure Correction: The boiling point is highly dependent on atmospheric pressure. It is crucial to record the barometric pressure at the time of measurement.[10]

-

Inverted Capillary: The small, inverted capillary tube traps vapor, and the continuous stream of bubbles indicates that the liquid has reached its boiling point. The point at which the liquid is drawn back into the capillary upon cooling signifies that the vapor pressure has just dropped below the atmospheric pressure, providing an accurate boiling point reading.

-

Controlled Heating: Gentle and uniform heating of the oil bath is essential to avoid superheating the liquid and to obtain an accurate and reproducible boiling point.[11]

-

Sample Preparation: Place a small amount (a few drops) of liquid 1,4-Dichlorobutane-2S-3S-diol into a small test tube or fusion tube.[12]

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the liquid in the test tube.[12]

-

Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in an oil bath (e.g., a Thiele tube) ensuring the sample is below the oil level.

-

Heating: Gently heat the oil bath.[11] Observe for a fine stream of bubbles emerging from the open end of the inverted capillary tube.

-

Observation and Recording: Once a continuous stream of bubbles is observed, stop heating.[10] Carefully watch the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[10]

-

Pressure Recording: Record the ambient atmospheric pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of 1,4-Dichlorobutane-2S-3S-diol.

Sources

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. 1,4-Dichlorobutane-2S-3S-diol | C4H8Cl2O2 | CID 7015309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 139165-54-1 CAS MSDS (1,4-DICHLOROBUTANE-2S-3S-DIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1,4-Dichlorobutane-2,3-diol|lookchem [lookchem.com]

- 6. 7268-35-1 CAS MSDS (DL-1,4-DICHLORO-2,3-BUTANEDIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

A Senior Application Scientist's Guide to 1,4-Dichlorobutane-2S-3S-diol: Strategic Sourcing and Application in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Stereochemical Control in Pharmaceutical Synthesis

In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of efficacy and safety. The specific three-dimensional arrangement of atoms dictates how a drug interacts with its biological target. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of medicinal chemistry. Chiral building blocks, or synthons, are the chemist's most powerful tools in this endeavor, offering pre-defined stereocenters that can be incorporated into complex molecular architectures.

This guide focuses on one such critical synthon: 1,4-Dichlorobutane-2S-3S-diol. Its C2-symmetric backbone, featuring two stereochemically defined hydroxyl groups and two reactive chlorine atoms, presents a versatile platform for asymmetric synthesis. We will delve into the practical aspects of its commercial availability, supplier evaluation, quality validation, and strategic application, providing the field-proven insights necessary to leverage this potent molecule in your research and development pipelines.

Compound Profile: Technical Specifications

A comprehensive understanding of a reagent's physical and chemical properties is the foundation of successful and reproducible chemistry. 1,4-Dichlorobutane-2S-3S-diol is a white to off-white solid at room temperature.

It is crucial to note a potential ambiguity in the listed CAS numbers in commercial catalogs. While several may be associated with dichlorobutane diols, the specific (2S,3S) stereoisomer is most authoritatively identified by CAS Number 139165-54-1 [1][2][][4]. Researchers must ensure they are procuring material corresponding to this specific identifier to guarantee stereochemical fidelity.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S)-1,4-dichlorobutane-2,3-diol | [4] |

| CAS Number | 139165-54-1 | [1][2][][4] |

| Molecular Formula | C₄H₈Cl₂O₂ | [1][2][5] |

| Molecular Weight | 159.01 g/mol | [1] |

| Melting Point | 77 °C | [5] |

| Boiling Point | 152 °C / 30 mmHg | [5] |

| Appearance | White to off-white solid | - |

| XLogP3 | 0.2 | [4] |

Commercial Availability and Supplier Evaluation

1,4-Dichlorobutane-2S-3S-diol is not a bulk commodity but a specialty chemical available from a curated list of suppliers who focus on fine chemicals and chiral reagents for research and development. Availability typically ranges from milligram and gram quantities for initial screening to larger kilogram-scale batches for preclinical and process development work.

When selecting a supplier, a researcher must look beyond simple availability and price. The trustworthiness of the supplier and the quality of their documentation are paramount.

Core Evaluation Criteria for Suppliers:

-

Certificate of Analysis (CoA): This is a non-negotiable document. It must provide, at a minimum, the lot-specific purity (typically determined by GC or HPLC), identity confirmation (¹H NMR, ¹³C NMR, MS), and, most critically, the enantiomeric excess (e.e.), usually determined by chiral chromatography.

-

Scalability: Can the supplier reliably produce larger, GMP-compliant batches if your project progresses? Early engagement on this topic can prevent significant downstream delays.

-

Documentation: The supplier should readily provide a comprehensive Safety Data Sheet (SDS) that conforms to current GHS/OSHA standards.

Table 2: Representative Commercial Suppliers

| Supplier | Indicative CAS Number | Typical Scale | Notes |

| Santa Cruz Biotechnology | 139165-54-1 | Research (grams) | Provides material for research use only[1]. |

| BOC Sciences | 139165-54-1 | Custom Synthesis | Specializes in synthesis and process development[]. |

| King-Pharm | 139165-54-1 | Bulk & Research | Lists the product as in stock and ready to ship[2]. |

| Parchem | 28903-23-3 | Specialty Supply | A specialty chemical supplier with a global reach[6]. |

Note: This list is not exhaustive. Researchers should perform their own due diligence. The CAS number listed by Parchem differs from the majority of other suppliers for the specific stereoisomer.

Protocol: Incoming Quality Control - A Self-Validating Workflow

Trust, but verify. Relying solely on a supplier's CoA without internal validation can introduce significant risk to a research program. Implementing a standardized incoming quality control (IQC) protocol is a self-validating system that ensures the material meets the stringent requirements of your synthesis.

Step-by-Step IQC Protocol:

-

Documentation Review: Upon receipt, immediately quarantine the material. Scrutinize the supplier's CoA and SDS. Cross-reference the CAS number, molecular formula, and lot number with your purchase order.

-

Physical Inspection: Observe the material's physical state, color, and homogeneity. Any deviation from the expected white solid should be noted.

-

Structural Confirmation (NMR Spectroscopy):

-

Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Causality: The proton spectrum should show characteristic multiplets for the methine (-CH(OH)-) and methylene (-CH₂Cl) protons. The carbon spectrum provides confirmation of the four unique carbon environments. This step validates the fundamental chemical structure.

-

-

Purity and Enantiomeric Excess (Chiral Chromatography):

-

Develop a separation method using either chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This typically requires screening of various chiral stationary phases and mobile phase compositions.

-

Causality: This is the most critical step for this specific reagent. It provides two pieces of data: the chemical purity (area percent of the main peak) and the enantiomeric excess (the relative percentage of the desired (S,S) enantiomer versus the undesired (R,R) enantiomer). An e.e. of >98% is typically required.

-

-